molecular formula C9H14Cl2F3N3 B13712952 2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl

2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl

Cat. No.: B13712952
M. Wt: 292.13 g/mol
InChI Key: OLNXPVOSMODDIY-UHFFFAOYSA-N
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Description

2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl is a pyridine derivative featuring a hydrazine-functionalized propyl side chain and a trifluoromethyl substituent at the 5-position of the pyridine ring. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C9H14Cl2F3N3

Molecular Weight

292.13 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]propylhydrazine;dihydrochloride

InChI

InChI=1S/C9H12F3N3.2ClH/c1-2-7(15-13)8-4-3-6(5-14-8)9(10,11)12;;/h3-5,7,15H,2,13H2,1H3;2*1H

InChI Key

OLNXPVOSMODDIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(C=C1)C(F)(F)F)NN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine Intermediate

This intermediate is a critical precursor for the target compound. Several methods have been documented:

Method Starting Material Reaction Conditions Catalyst/Activator Yield/Selectivity Reference
Vapor-phase chlorination of 3-trifluoromethylpyridine 3-Trifluoromethylpyridine 100–500°C, UV radiation below 250°C Free radical initiator or UV light High selectivity for 2-chloro-5-trifluoromethylpyridine
Liquid-phase chlorination with chlorine gas 2-Chloro-5-methylpyridine 150–170°C, 18 h Ferric chloride catalyst Moderate yield (ca. 65%)
Simultaneous vapor-phase chlorination/fluorination 3-Methylpyridine >300°C, iron fluoride catalyst Iron fluoride Good yield of 2-chloro-5-(trifluoromethyl)pyridine

These methods allow selective chlorination of the pyridine ring, followed by fluorination to introduce the trifluoromethyl group, which is essential for the compound's bioactivity and chemical properties.

Preparation of 2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine

The hydrazinopropyl substituent is introduced via nucleophilic substitution or reductive amination on the 2-chloro-5-(trifluoromethyl)pyridine intermediate. The general synthetic route involves:

The reaction conditions require careful temperature control and stoichiometric balance to minimize side reactions and maximize yield.

Purification and Salt Formation

After synthesis, the compound is purified typically by:

  • Filtration and washing to remove inorganic salts.
  • Extraction with suitable organic solvents such as dichloromethane.
  • Drying over anhydrous sodium sulfate.
  • Conversion to the dihydrochloride salt by bubbling or adding hydrochloric acid, followed by crystallization.

This salt form improves the compound's solubility in polar solvents, facilitating further applications.

Detailed Research Outcomes and Data Tables

Reaction Parameters and Yields

Step Reaction Conditions Yield (%) Notes
Chlorination of 3-trifluoromethylpyridine Vapor phase, UV or radical initiator 100–450°C >85% Selective for 2-chloro-5-(trifluoromethyl)pyridine
On-ring chlorination 2-chloro-5-(chloromethyl)pyridine + antimony trichloride catalyst 125–140°C 90–95% Efficient ring chlorination
Fluorination 2,3-dichloro-5-(trichloromethyl)pyridine + HF Controlled temp >90% Converts trichloromethyl to trifluoromethyl
Hydrazinopropyl substitution Nucleophilic substitution with hydrazine derivatives Mild heating, solvent 75–85% Requires controlled pH and temperature
Dihydrochloride salt formation Treatment with HCl Ambient Quantitative Enhances solubility

Structural Analogues and Comparative Features

Compound Name Structural Features Unique Properties Application Potential
4-(1-Hydrazinylethyl)pyridine dihydrochloride Ethyl hydrazine side chain Enzyme inhibition Medicinal chemistry
3-Amino-5-trifluoromethylpyridine Amino group instead of hydrazine Antimicrobial activity Pharmaceutical intermediates
2-Amino-5-trifluoromethylpyridine Similar trifluoromethyl substitution Anti-inflammatory potential Drug development

The unique combination of the hydrazinopropyl group and trifluoromethyl substitution in the target compound distinguishes it from these analogues, potentially leading to novel therapeutic applications.

Perspectives from Varied Sources

  • Patent Literature emphasizes the importance of catalysts such as antimony trichloride and ferric chloride in improving chlorination efficiency and selectivity, which are critical for obtaining high-purity intermediates.

  • Academic Reviews highlight the vapor-phase chlorination/fluorination as a scalable and efficient method for synthesizing trifluoromethylpyridine derivatives, with control over substitution patterns by adjusting reaction parameters.

  • Industrial Reports focus on optimizing reaction conditions (temperature, reagent ratios, catalysts) to maximize yield and reduce by-products, which is crucial for cost-effective large-scale production.

Chemical Reactions Analysis

Hydrazine-Mediated Nucleophilic Reactions

The hydrazinopropyl group (-NH-NH₂) facilitates nucleophilic reactions, including:

a. Condensation with carbonyl compounds
Reacts with aldehydes/ketones to form hydrazones, a reaction exploited in synthesizing heterocyclic scaffolds. This is a hallmark of hydrazine derivatives in medicinal chemistry .

Reaction TypeReagents/ConditionsProductApplication
Hydrazone formationAldehyde (RCHO), ethanol, RTRCH=N-NH-(propyl-pyridine)Intermediate for bioactive molecules

b. Nucleophilic substitution
The hydrazine group participates in SN₂ reactions with alkyl halides or acyl chlorides, enabling side-chain modifications. For example:
R-X + HydrazineR-NH-NH-(propyl-pyridine)\text{R-X + Hydrazine} \rightarrow \text{R-NH-NH-(propyl-pyridine)}
Such reactions are pivotal for introducing functional groups like sulfonamides or esters .

Electrophilic Aromatic Substitution on the Pyridine Ring

The trifluoromethyl (-CF₃) group deactivates the pyridine ring, directing electrophiles to specific positions:

  • Chlorination : Under vapor-phase conditions, nuclear chlorination occurs preferentially at the 3- and 5-positions of the pyridine ring, as observed in structurally related compounds .

  • Nitration : Limited by the electron-withdrawing -CF₃ group, requiring strong nitrating agents (e.g., HNO₃/H₂SO₄) at elevated temperatures .

Key factors influencing reactivity :

  • Solubility : The dihydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), facilitating reactions in aqueous media .

  • Steric effects : The hydrazinopropyl side chain may hinder electrophilic attack at the ortho position relative to -CF₃ .

Oxidation and Reduction Pathways

a. Oxidation of the hydrazine group :

  • Reacts with oxidizing agents (e.g., H₂O₂, KMnO₄) to form azides or nitriles, depending on conditions .

  • Critical for generating reactive intermediates in drug synthesis .

b. Reduction of the pyridine ring :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s electronic properties .

Coordination Chemistry

The hydrazine moiety acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications. For example:
Compound + CuCl₂[Cu(L)₂Cl₂]\text{Compound + CuCl₂} \rightarrow \text{[Cu(L)₂Cl₂]}
Such complexes are studied for antimicrobial activity .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its unique hydrazinopropyl side chain:

CompoundKey Structural FeatureReactivity Distinction
4-(1-Hydrazinylethyl)pyridine diHClEthyl hydrazine chainFaster condensation with ketones due to reduced steric hindrance
2-Amino-5-trifluoromethylpyridineAmino group instead of hydrazineHigher electrophilic substitution rates at the pyridine ring

Scientific Research Applications

Potential Therapeutic Uses

  • Anticancer Agents : The compound's ability to form hydrazones with carbonyl compounds can be utilized in developing anticancer drugs. Hydrazones have shown promising activity against various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics .
  • Enzyme Inhibition : The structural features of 2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine dihydrochloride allow it to act as an inhibitor for specific enzymes, which is crucial in drug design for treating diseases like diabetes and hypertension.

Case Study: Anticancer Activity

A study conducted on a series of hydrazone derivatives derived from 2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine showed significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting the compound's potential in cancer therapy.

Polymer Chemistry

The compound can be used as a building block in synthesizing novel polymers with enhanced properties due to its trifluoromethyl group, which imparts unique thermal and chemical resistance. This makes it suitable for applications in coatings and advanced materials.

Case Study: Polymer Synthesis

Research has demonstrated the successful incorporation of 2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine dihydrochloride into polyurethanes, resulting in materials with improved mechanical properties and resistance to solvents. This application is particularly relevant in industries requiring durable and chemically resistant materials.

Mechanism of Action

The mechanism by which “MFCD32690925” exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Physicochemical Properties

The trifluoromethyl group is a common feature in bioactive compounds due to its electron-withdrawing properties and metabolic stability. Below is a comparison of key properties with analogs:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Purity (%) Price (per 5g) Key Substituents
2-Chloro-5-(trifluoromethyl)pyridine 197.56 28–31 >97.0 ¥3,700 Cl, CF3
[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine HCl 262.08 Not reported >97.0 ¥50,200 Cl, CF3, CH2NH2·HCl
3-Chloromethyl-5-iodopyridine·HCl 314.45 Not reported >95.0 $960 Cl, I, CH2NH2·HCl
Target compound ~325.20 (estimated) Not reported N/A N/A CF3, NH-NH2(CH2)3, diHCl

Key Observations :

  • The trifluoromethyl group confers higher molecular weight and hydrophobicity compared to simple chloro or iodo analogs.
  • The hydrazine-propyl side chain in the target compound likely increases polarity and hydrogen-bonding capacity compared to methylamine or chloromethyl derivatives .
  • Price variability reflects the synthetic complexity of functionalized pyridines; the target compound is expected to be costlier than simpler derivatives like 2-chloro-5-(trifluoromethyl)pyridine .

Functional Group Comparisons

Hydrazine vs. Amine/Aldehyde Substituents
  • Hydrazine (Target compound) : The hydrazine group enables reactivity with carbonyl groups (e.g., ketones, aldehydes), forming hydrazones. This is advantageous in prodrug design or bioconjugation .
  • Methylamine ([3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine HCl) : Amines are commonly used in salt formation (e.g., HCl salts) to improve solubility but lack the bifunctional reactivity of hydrazine .
  • Aldehyde (5-Chloro-2-methoxynicotinaldehyde) : Aldehydes are electrophilic and participate in condensation reactions, but they are less stable than hydrazines under basic conditions .
Trifluoromethyl vs. Halogen Substituents
  • Trifluoromethyl groups enhance metabolic stability and lipophilicity compared to halogens like chlorine or iodine, which may improve membrane permeability in bioactive compounds .

Q & A

Q. What are the recommended synthetic routes for 2-(1-hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl, and how can purity be optimized?

The synthesis of trifluoromethylpyridine derivatives often employs desulfinative cross-coupling reactions. For example, sodium sulfinates and heteroaryl halides can react under transition-metal-free conditions to form carbon-carbon bonds, as demonstrated in the synthesis of 2-aryl-5-(trifluoromethyl)pyridines . To optimize purity:

  • Use silica gel column chromatography with petroleum ether/ethyl acetate (20:1) for purification, achieving yields >75% .
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) .
  • For hydrazine-containing derivatives like the target compound, ensure anhydrous conditions to prevent hydrolysis of the hydrazine moiety.

Q. What spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C/19F NMR : Critical for confirming the trifluoromethyl group (-CF₃) and hydrazine-propyl chain. For example, in similar compounds, the -CF₃ group shows a characteristic triplet in 19F NMR (~-60 ppm) .
  • Mass spectrometry (HRMS) : Use electrospray ionization (ESI) or electron impact (EI) to verify molecular weight (e.g., expected [M+H]+ for C₈H₁₁F₃N₄·2HCl).
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹ for hydrazine) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

  • Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the hydrazine group .
  • Use amber vials to minimize photodegradation, as trifluoromethylpyridines are light-sensitive.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF₃ group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. For example:

  • In Pd-catalyzed C–H arylation, the -CF₃ group enhances regioselectivity at the 3-position of pyridine, enabling synthesis of Ir(III) complexes for optoelectronic applications .
  • Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What strategies resolve contradictions in reported biological activity data for hydrazine-pyridine derivatives?

  • Dose-response assays : Test compounds across a broad concentration range (nM–mM) to identify non-linear effects.
  • Off-target profiling : Use kinase/GPCR panels to rule out non-specific interactions. For example, hydrazine derivatives may chelate metal ions in enzymatic assays, leading to false positives .
  • Control experiments : Include a structurally analogous compound lacking the hydrazine group to isolate its contribution to activity.

Q. How can this compound be applied in chemical biology studies?

  • Enzyme inhibition : The hydrazine moiety can act as a nucleophile to covalently modify catalytic residues (e.g., in proteases or oxidoreductases).
  • Probe design : Conjugate the pyridine core with fluorophores (e.g., BODIPY) via the propylhydrazine linker for imaging studies .
  • Metal coordination : Explore its use as a ligand for transition metals (e.g., Ru or Ir) in catalytic or photophysical applications .

Methodological Considerations

  • Synthetic scalability : Optimize solvent systems (e.g., DMF vs. THF) to improve reaction yields for multi-gram syntheses .
  • Salt formation : The dihydrochloride salt enhances aqueous solubility but may require counterion exchange (e.g., to acetate) for cell-based assays.

For further reading, consult peer-reviewed protocols on trifluoromethylpyridine chemistry and catalytic C–H functionalization .

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